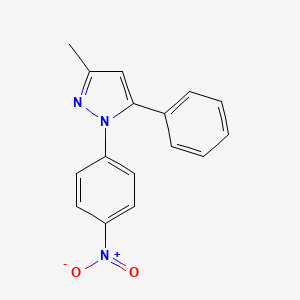
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound with the molecular formula C10H9N3O2 It is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a nitrophenyl group at the 1-position, and a phenyl group at the 5-position
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The specific pathways involved vary depending on the target and the biological context .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be compared with other similar compounds, such as:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position, which may affect its chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole: Has a nitrophenyl group at the 2-position instead of the 4-position, leading to different steric and electronic effects.
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole: Similar structure but with the nitrophenyl group at the 2-position, which may influence its properties
The uniqueness of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73225-12-4 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-methyl-1-(4-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-16(13-5-3-2-4-6-13)18(17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3 |
InChI-Schlüssel |
TZTHNAWXKYFCME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


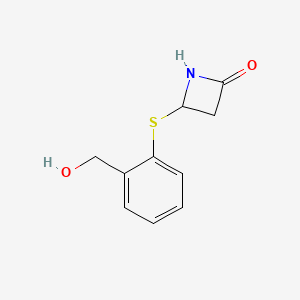
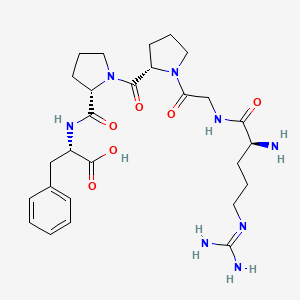

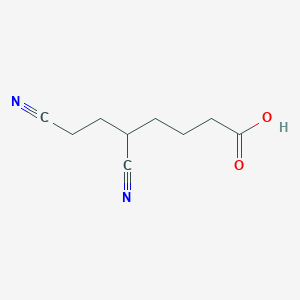
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
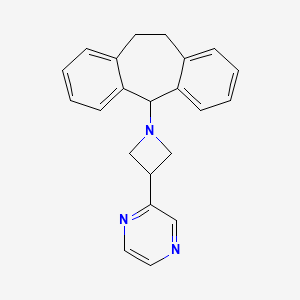
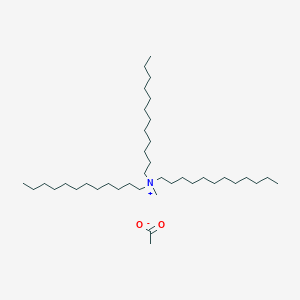

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)

